molecular formula C12H12F2N2O B8460606 2,6-Difluoro-4-(4-hydroxy-piperidin-1-yl)-benzonitrile

2,6-Difluoro-4-(4-hydroxy-piperidin-1-yl)-benzonitrile

Cat. No. B8460606
M. Wt: 238.23 g/mol
InChI Key: XAWOAHIZCARUQA-UHFFFAOYSA-N
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Patent
US07329764B2

Procedure details

To a solution of 0.200 g (0.839 mmol) of the above benzonitrile in EtOH (2 mL), cooled to 0° C., was added 1.0 mL (3.1 mmol) of sodium ethoxide. The reaction was heated to 70° C. for 15 h then cooled to room temperature and an additional 1.0 mL (3.1 mmol) of sodium ethoxide was added. The mixture was heated to 70° C. for an additional 15 h. The reaction was cooled to room temperature and excess base was consumed by the addition of a saturated aqueous solution of NH4Cl. The mixture was diluted with H2O and washed with CH2Cl2. The combined organic phase was dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified by flash silica gel chromatography to provide after 0.048 g (21%) of 2-ethoxy-6-fluoro-4-(4-hydroxy-piperidin-1-yl)-benzonitrile as a white solid.
Quantity
0.2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]2)[CH:7]=[C:6]([F:17])[C:3]=1[C:4]#[N:5].[O-:18][CH2:19][CH3:20].[Na+]>CCO>[CH2:19]([O:18][C:2]1[CH:9]=[C:8]([N:10]2[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]2)[CH:7]=[C:6]([F:17])[C:3]=1[C:4]#[N:5])[CH3:20] |f:1.2|

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
FC1=C(C#N)C(=CC(=C1)N1CCC(CC1)O)F
Name
Quantity
2 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
[O-]CC.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to 70° C. for an additional 15 h
Duration
15 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
excess base was consumed by the addition of a saturated aqueous solution of NH4Cl
ADDITION
Type
ADDITION
Details
The mixture was diluted with H2O
WASH
Type
WASH
Details
washed with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phase was dried over anhydrous Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C(C)OC1=C(C#N)C(=CC(=C1)N1CCC(CC1)O)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.048 g
YIELD: PERCENTYIELD 21%
YIELD: CALCULATEDPERCENTYIELD 21.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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